1-(Cyclopent-1-en-1-yl)azocane

Description

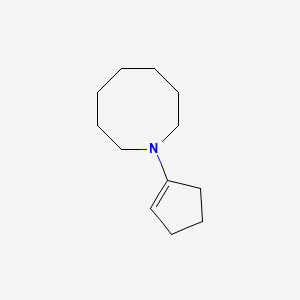

Structure

2D Structure

3D Structure

Properties

CAS No. |

114041-07-5 |

|---|---|

Molecular Formula |

C12H21N |

Molecular Weight |

179.30 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)azocane |

InChI |

InChI=1S/C12H21N/c1-2-6-10-13(11-7-3-1)12-8-4-5-9-12/h8H,1-7,9-11H2 |

InChI Key |

FHFQQGLSNQUWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C2=CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopent 1 En 1 Yl Azocane

Protecting Group Strategies in the Synthesis of Azocane (B75157) Derivatives

In multi-step syntheses involving complex molecules, protecting groups are often indispensable. wikipedia.org A protecting group is a temporary modification of a functional group to prevent it from reacting under certain conditions. organic-chemistry.org This is particularly relevant in the synthesis of functionalized azocanes, where the nucleophilic secondary amine could interfere with reactions intended for other parts of the molecule.

For example, during the construction of a complex precursor to the azocane ring, the amine functionality might need to be protected. Carbamates, such as those formed with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), are common protecting groups for amines. organic-chemistry.orgyoutube.com The Boc group is stable under basic conditions but can be readily removed with acid. youtube.com Another common protecting group for amines is the benzyloxycarbonyl (Cbz) group.

The choice of protecting group is crucial and must be orthogonal to other functional groups present in the molecule, meaning it can be removed without affecting other protecting groups or sensitive functionalities. organic-chemistry.org For instance, the Fmoc group, which is base-labile, can be used in conjunction with the acid-labile Boc group in an orthogonal protection strategy. organic-chemistry.org In the context of synthesizing a precursor for azocane ring closure, a protecting group on the nitrogen would be introduced early in the synthesis and removed just before the cyclization step.

An azide-based protecting group (Azoc) has also been developed, which can be removed under neutral conditions using phosphines. researchgate.netnih.gov This adds another layer of orthogonality to the synthetic chemist's toolbox.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic | organic-chemistry.orgyoutube.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis | acs.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic | organic-chemistry.org |

| Azidobenzyloxycarbonyl | Azoc | - | Phosphines (neutral) | researchgate.netnih.gov |

Catalytic Systems in the Synthesis of 1-(Cyclopent-1-en-1-yl)azocane

The formation of this compound, an enamine, from cyclopentanone (B42830) and azocane is a condensation reaction that typically requires catalytic activation to proceed efficiently. masterorganicchemistry.com The reaction involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final enamine product. libretexts.orglibretexts.org Both transition metal-based catalysts and organocatalysts can be employed to facilitate this transformation.

Transition Metal Catalysis

Transition metal complexes are often utilized as Lewis acids to enhance the reactivity of the carbonyl group in cyclopentanone, thereby promoting the initial nucleophilic attack by azocane. The combination of an amine catalyst with a transition metal catalyst can lead to unprecedented chemical reactions. nih.gov In this synergistic approach, the amine catalyst generates a reactive nucleophilic enamine intermediate, while the transition metal activates a wide range of functionalities. nih.govrsc.org

The merging of enamine activation with transition metal catalysis is a significant strategy that enables selective chemical transformations not achievable otherwise. nih.govresearchgate.net For instance, a transition metal can activate substrates through various modes, such as the formation of a π-allyl-metal complex, which can then react with the enamine. nih.gov

Research has shown that palladium-based catalysts, such as a combination of Pd(OAc)2/O2/pyridine, can be effective in related reactions, such as the oxidative amination of alkenes. acs.org While not a direct synthesis of this compound, these findings highlight the potential of transition metals to mediate C-N bond formation. The development of chiral catalysts for the hydrogenation of enamines and imines is a key determinant of reactivity and enantioselectivity. acs.org

Below is a table summarizing various transition metal catalysts used in reactions involving enamines:

Organocatalysis in Azocane Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of enamines and related compounds. chemrxiv.org In the context of forming this compound, acid catalysis is the most common and direct method. masterorganicchemistry.com Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are frequently used to protonate the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water) and facilitating the final dehydration step to form the C=C double bond of the enamine. masterorganicchemistry.comlibretexts.org

The use of small organic molecules to catalyze chemical reactions has become a widely employed strategy. nih.gov Amine catalysis, in particular, is a powerful method for the activation of ketones and aldehydes through the formation of enamine or iminium intermediates. nih.gov This approach is foundational to the field of enamine catalysis, which leverages the nucleophilicity of the catalytically generated enamine for subsequent reactions. acs.org

Recent advancements have also explored the combination of organocatalysis with other catalytic systems, including transition metals, to achieve novel transformations. rsc.org For example, the synergistic use of a chiral pyrrolidine (B122466) derivative and a biruthenium complex has been reported for the enantioselective propargylation of aldehydes. rsc.org

Stereochemical Control in the Synthesis of Related Azocane Systems

While this compound itself is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of more complex, substituted azocane derivatives and in reactions involving chiral enamines. rijournals.comresearchgate.net The spatial arrangement of atoms within molecules has a profound impact on their chemical and physical properties. rijournals.comresearchgate.net

Strategies to control stereochemistry often involve the use of chiral catalysts, chiral auxiliaries, or substrate-based control. rijournals.comyoutube.com In substrate-controlled synthesis, existing stereocenters in a molecule dictate the stereochemical outcome of a new stereocenter's formation. youtube.com Chiral auxiliaries are temporary chiral groups that are introduced to a molecule to direct the stereochemistry of a subsequent reaction and are later removed. youtube.com

In the context of azocane synthesis, rhodium-catalyzed cycloaddition-fragmentation strategies have been developed to produce substituted azocanes. acs.org Mechanistic studies in this area have provided insights into the reversibility of key steps, which can influence the final stereochemical outcome. acs.org Furthermore, organocatalytic methods have been successfully applied to the asymmetric synthesis of related heterocyclic systems, such as functionalized tetrahydro-1,2-oxazines, demonstrating the power of this approach in controlling stereochemistry. nih.gov

The development of catalyst-free methods for the assembly of chiral aza-tricyclic molecules highlights innovative approaches to stereocontrol, relying on the temporary formation of a chiral intermediate that acts as both a substrate and a catalyst. chemrxiv.orgchemrxiv.org Such "hidden catalysis" can induce significant steric discrimination and lead to excellent diastereoselectivity. chemrxiv.orgchemrxiv.org

Below is a table outlining different strategies for stereochemical control in organic synthesis:

Advanced Analytical Techniques for Characterization and Structural Confirmation of 1 Cyclopent 1 En 1 Yl Azocane

Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods provide detailed information about a molecule's atomic connectivity and the chemical environment of its constituent atoms. High-resolution NMR, mass spectrometry, and infrared spectroscopy would work in concert to provide a comprehensive structural picture of 1-(Cyclopent-1-en-1-yl)azocane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

For this compound, the key feature in the ¹H NMR spectrum would be the signal for the vinylic proton on the cyclopentene (B43876) ring. This proton, being on a carbon adjacent to the nitrogen-bearing carbon, is expected to appear in the downfield region, typically around 4.5-6.0 ppm. The protons on the azocane (B75157) ring adjacent to the nitrogen (α-protons) would also be deshielded, likely appearing in the 2.5-3.0 ppm range. The remaining methylene (B1212753) protons of both the azocane and cyclopentene rings would produce a series of complex, overlapping multiplets in the upfield region, generally between 1.4 and 2.5 ppm.

In the ¹³C NMR spectrum, the most characteristic signals would be those of the enamine double bond. The carbon atom bonded to the nitrogen (C-1 of the cyclopentene ring) is expected to have a chemical shift in the range of 140-150 ppm, while the adjacent vinylic carbon (C-2) would be more shielded, appearing around 95-105 ppm. rsc.org The carbons of the azocane ring directly attached to the nitrogen would be found in the 45-55 ppm region. youtube.com The other aliphatic carbons of the two rings would resonate at higher field, between 20-40 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |

| ¹H | ~4.5 - 6.0 | Vinylic H on cyclopentene ring |

| ¹H | ~2.5 - 3.0 | Methylene (CH₂) protons α to Nitrogen in azocane ring |

| ¹H | ~1.4 - 2.5 | Remaining methylene (CH₂) protons of both rings |

| ¹³C | ~140 - 150 | Vinylic C attached to Nitrogen (C=C-N) |

| ¹³C | ~95 - 105 | Vinylic C not attached to Nitrogen (C=C-N) |

| ¹³C | ~45 - 55 | Methylene (CH₂) carbons α to Nitrogen in azocane ring |

| ¹³C | ~20 - 40 | Remaining methylene (CH₂) carbons of both rings |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₂H₂₁N), the molecular weight is 179.30 g/mol . A high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to this mass. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this structure. jove.comopenstax.org

The fragmentation of enamines and cyclic amines in an MS experiment is predictable. jove.comrsc.org The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org For this compound, this would lead to the formation of a stable, resonance-stabilized iminium cation. Cleavage within the azocane ring would be a dominant process. Another likely fragmentation would be the loss of the cyclopentene moiety or cleavage through the cyclopentene ring itself.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 179 | [C₁₂H₂₁N]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₀H₁₆N]⁺ | Loss of ethyl radical (•C₂H₅) from azocane ring via α-cleavage |

| 110 | [C₇H₁₂N]⁺ | Cleavage of the azocane ring |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation from cleavage of the C-N bond |

Note: These are predicted fragmentation patterns. The relative abundance of these fragments would depend on the ionization energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic peak would be the C=C stretching vibration of the enamine group, which is expected to appear as a strong band in the region of 1650-1600 cm⁻¹. nih.gov The C-N stretching vibration of the tertiary amine would give rise to one or more bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum would also be dominated by C-H stretching vibrations from the sp²-hybridized vinylic proton (around 3050-3000 cm⁻¹) and the numerous sp³-hybridized carbons of the aliphatic rings (typically 2960-2850 cm⁻¹). C-H bending vibrations for the methylene groups would also be visible around 1465 cm⁻¹. openstax.org

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 3000 | C-H Stretch | Vinylic C-H |

| ~2960 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1650 - 1600 | C=C Stretch | Enamine |

| ~1465 | C-H Bend | Methylene (CH₂) scissoring |

| ~1250 - 1020 | C-N Stretch | Tertiary Aliphatic Amine |

Note: These are predicted absorption ranges. The exact position and intensity of the peaks can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for both the isolation of pure compounds and the determination of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 179.30 g/mol , is expected to be sufficiently volatile for GC analysis.

However, amines can sometimes exhibit poor peak shape (tailing) in GC due to their basicity and interaction with active sites on the column. vt.eduphenomenex.com While this is more problematic for primary and secondary amines, tertiary amines like the target compound are generally more amenable to GC analysis. The use of a deactivated, base-compatible column would be recommended to achieve sharp, symmetrical peaks for accurate quantification. The mass spectrometer detector would provide confirmation of the peak's identity by matching its mass spectrum with the predicted fragmentation pattern. Derivatization is a common strategy to improve the chromatographic behavior of amines, but may not be necessary for this tertiary amine. vt.edu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, which is relatively non-polar, reversed-phase HPLC would be the method of choice.

A typical setup would involve a C18 or C8 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. acs.orgacs.org Detection could be achieved using a UV detector, as the enamine C=C double bond constitutes a chromophore that absorbs UV light, likely at a low wavelength (around 220-240 nm). For quantitative analysis, a calibration curve would be constructed using pure standards of the compound. HPLC is also valuable for preparative scale purification, allowing for the isolation of the compound from a reaction mixture. Several methods have been developed for the HPLC analysis of various amines, often involving derivatization to enhance detectability, particularly for trace-level analysis. acs.orgacs.orgmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable)

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is paramount for establishing the absolute stereochemistry of chiral centers and for elucidating the preferred solid-state conformation of a compound.

As of the current literature, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging endeavor.

However, were a crystallographic study to be performed, it would provide invaluable insights into the structural features of this compound. The enamine functionality, formed from the reaction of a secondary amine (azocane) with a ketone or aldehyde, introduces specific geometric constraints. masterorganicchemistry.com The nitrogen atom in an enamine is typically sp² hybridized and trigonal planar, maximizing the overlap of its lone pair with the π-system of the double bond. masterorganicchemistry.com This delocalization is a key feature of enamine reactivity. masterorganicchemistry.com

The conformation of the molecule would be of significant interest. The eight-membered azocane ring is a flexible moiety that can adopt several low-energy conformations. wikipedia.org X-ray analysis would reveal the specific conformation adopted in the crystalline state, which could be a boat-chair, crown, or twist-chair form, among others. This would be influenced by the steric and electronic demands of the cyclopentenyl substituent and any intermolecular interactions in the crystal lattice.

Furthermore, the planarity of the cyclopentene ring and its orientation relative to the azocane ring would be precisely determined. The analysis would also confirm the geometry of the double bond within the cyclopentene ring. While this compound itself is not chiral, crystallographic analysis is a powerful tool for determining the absolute stereochemistry in related chiral compounds. soton.ac.uk

Should a crystal structure of this compound be determined, the resulting data would be presented in a crystallographic information file (CIF), containing a wealth of information. A representative table of the kind of data that would be obtained is presented below.

Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₂₁N | The elemental composition of the molecule. |

| Formula Weight | 179.30 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific arrangement of symmetry elements in the unit cell. |

| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |

| b (Å) | 15.456(6) | The length of the 'b' axis of the unit cell. |

| c (Å) | 8.789(3) | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2(1) | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1327.1(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.125 | The calculated density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Investigations of 1 Cyclopent 1 En 1 Yl Azocane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of enamines like 1-(Cyclopent-1-en-1-yl)azocane. These computational methods provide insights into bond energies, molecular orbital distributions, and thermodynamic properties.

The electronic properties of enamines, such as their basicity and nucleophilicity, are directly linked to their electronic structure. The nitrogen lone pair's ability to delocalize into the C=C double bond makes the α-carbon nucleophilic. masterorganicchemistry.com Theoretical calculations can quantify this effect by examining the highest occupied molecular orbital (HOMO) energy and the natural population analysis (NPA) charges. While a direct linear correlation between redox potentials and HOMO energies or NPA charges is not always observed, a good correlation has been found with Mayr's nucleophilicity parameter (N) for a range of catalytically relevant enamines. acs.org

Table 1: Calculated Stabilities of Representative Enamines

| Enamine Structure | Method | Calculated Stability (ΔG, kcal/mol) in CH3CN | Reference |

|---|---|---|---|

| Enamine from propionaldehyde (B47417) and a primary amine | DFT | Reference Value | ijnc.ir |

| Enamine from phenylacetaldehyde (B1677652) and a primary amine | DFT | More Stable | ijnc.ir |

| Enamine from a ketone and a secondary amine | DFT | Less Stable | nih.gov |

| Enamine from an α-branched aldehyde | DFT | Less Stable | nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamics of flexible molecules like this compound. The eight-membered azocane (B75157) ring, in particular, can adopt a multitude of conformations, and MD simulations can map the potential energy surface to identify low-energy conformers and the transition pathways between them.

MD simulations solve the classical equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. researchgate.net This allows for the investigation of not only static structures but also the dynamic behavior of the molecule. For amines and related compounds, force fields like OPLS-AA have been validated and employed to study their properties. researchgate.net

The conformational dynamics of enamines can be complex, involving not only the puckering of the saturated ring but also the rotation around the C-N bond and the orientation of the cyclopentenyl group. These conformational changes can influence the molecule's reactivity by altering the accessibility of the nucleophilic carbon and the nitrogen lone pair. Configurational and constitutional dynamics of enamine molecular switches have been systematically studied, revealing that pH changes can induce rapid switching between E and Z isomers. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations of Amines

| Parameter | Description | Relevance | Reference |

|---|---|---|---|

| Force Field | A set of parameters describing the potential energy of a system of atoms. | Crucial for accurate simulation of molecular behavior. OPLS-AA is commonly used for amines. | researchgate.net |

| Solvent Model | Representation of the solvent environment (e.g., explicit water molecules or a continuum model). | Affects conformational preferences and reaction dynamics. | nih.gov |

| Simulation Time | The duration of the simulation. | Must be long enough to adequately sample the conformational space. | researchgate.net |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Maintained to mimic experimental conditions. | researchgate.net |

Reactivity Prediction and Mechanistic Insights through Theoretical Modeling

Theoretical modeling is a cornerstone for predicting the reactivity of this compound and understanding the mechanisms of its reactions. Enamines are versatile intermediates in organic synthesis, and computational chemistry can shed light on their reaction pathways with various electrophiles. nih.gov

The nucleophilic character of the β-carbon of the enamine moiety is a key determinant of its reactivity. masterorganicchemistry.com Theoretical models can predict the susceptibility of this site to electrophilic attack. For example, computational studies on the reaction of enamines with nitroalkenes have predicted that the formation of cyclobutane (B1203170) intermediates is thermodynamically feasible. nih.gov

Furthermore, theoretical calculations can elucidate the mechanisms of more complex transformations, such as oxidative enamine catalysis. An analysis of the Bond Dissociation Energies (BDEs) of enamine radical cations indicates a facile β-C-H hydrogen transfer, which is consistent with known oxidative enamine catalytic cycles. ijnc.ir Energy decomposition analysis of transition states can reveal the dominant factors controlling stereoselectivity in enamine-catalyzed reactions, often pointing to steric effects as a major contributor. nih.gov

Table 3: Predicted Reactivity Characteristics of Enamines

| Reaction Type | Theoretical Insight | Computational Method | Reference |

|---|---|---|---|

| Alkylation | The enamine carbon acts as the nucleophile in an SN2 reaction. | DFT | masterorganicchemistry.com |

| Michael Addition | The enamine adds to an electron-deficient alkene. | DFT | masterorganicchemistry.com |

| Reaction with Nitroalkenes | Formation of cyclobutane intermediates is predicted to be exothermic. | MP2, M06-2X | nih.gov |

| Oxidative Catalysis | Facile β-C-H hydrogen transfer in enamine radical cations. | DFT | ijnc.ir |

Structure-Activity Relationship (SAR) Studies on Analogous Scaffolds (excluding biological activity)

Structure-Activity Relationship (SAR) studies, in a non-biological context, explore how modifications to the molecular structure of enamine scaffolds influence their chemical properties and reactivity. For enamines, these relationships are often governed by the electronic and steric effects of substituents on both the amine and the carbonyl-derived portions of the molecule.

The nucleophilicity of enamines, a key aspect of their reactivity, is highly dependent on their structure. Pyrrolidine-derived enamines are generally more reactive than those derived from piperidine (B6355638) or morpholine. researchgate.net This is attributed to the greater p-character of the nitrogen lone pair in the five-membered ring, leading to enhanced nucleophilicity. researchgate.net The pyramidalization of the nitrogen atom in the enamine also plays a significant role, with studies showing that the direction of pyramidalization can have a greater impact on reactivity than n→π* orbital overlap. researchgate.net

Reactivity and Chemical Transformations of 1 Cyclopent 1 En 1 Yl Azocane

Reactions Involving the Azocane (B75157) Nitrogen Atom

The nitrogen atom in the 1-(cyclopent-1-en-1-yl)azocane, being part of a secondary amine derivative (an enamine), can participate in reactions typical of amines. However, the delocalization of its lone pair into the double bond somewhat attenuates its nucleophilicity compared to a simple secondary amine.

While the β-carbon of the enamine is the more common site of alkylation and acylation (see Section 5.2.2), direct reaction at the nitrogen atom can also occur, particularly with highly reactive electrophiles or under conditions that favor N-substitution. youtube.com This leads to the formation of a quaternary ammonium (B1175870) salt. The competition between N-alkylation and C-alkylation is a known aspect of enamine chemistry. youtube.com

Acylation at the nitrogen is also possible, though less common than C-acylation. Reaction with an acylating agent like an acid chloride could potentially yield an enamide, but this transformation is more typically achieved through other synthetic routes. organic-chemistry.org The initial product of N-acylation would be an acylammonium salt.

The formation of amides and urethanes from this compound is not a direct reaction of the enamine functionality itself. Instead, these transformations would typically involve the parent secondary amine, azocane. For instance, azocane can react with carboxylic acid derivatives (like acid chlorides or anhydrides) to form amides. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic acyl substitution mechanism.

Similarly, urethane (B1682113) formation occurs when an amine reacts with an isocyanate or a chloroformate. mdpi.coml-i.co.uknih.gov The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a urethane linkage. Tertiary amines can act as catalysts for this reaction. mdpi.coml-i.co.uknih.govpetrochemistry.eu Therefore, to form an amide or urethane from this compound, it would likely need to be hydrolyzed back to cyclopentanone (B42830) and azocane first, with the subsequent reaction occurring on the liberated azocane.

Transformations of the Cyclopent-1-en-1-yl Moiety

The cyclopent-1-en-1-yl group is the most reactive part of the molecule due to the nucleophilic nature of the enamine's β-carbon.

Enamines can undergo hydrogenation to yield the corresponding saturated tertiary amine. The hydrogenation of this compound would produce 1-(cyclopentyl)azocane. This reduction is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or rhodium complexes. acs.orgrsc.orgrsc.orgenamine.net The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond. Transition metal-catalyzed enantioselective hydrogenation of enamines is a well-established method for producing chiral amines. acs.orgrsc.org

Dehydrogenation, the reverse reaction to form an enamine from a saturated tertiary amine, is also known. nih.gov Additionally, dehydrogenation of the cyclopentene (B43876) ring could theoretically lead to the formation of a cyclopentadienyl (B1206354) system, though this would be a more complex transformation requiring specific reagents and conditions.

The electron-rich double bond of this compound is highly susceptible to attack by electrophiles. This is a cornerstone of enamine chemistry, famously utilized in the Stork enamine synthesis. libretexts.orglibretexts.orglibretexts.orgwikipedia.orglibretexts.org

Electrophilic Additions:

Alkylation: Reaction with alkyl halides leads to the formation of a new carbon-carbon bond at the β-carbon of the cyclopentene ring. youtube.comlibretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.compearson.comwikipedia.org The initial product is an iminium salt, which is then typically hydrolyzed with aqueous acid to yield a 2-alkylcyclopentanone. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This method provides a powerful way to achieve α-alkylation of ketones. nih.gov

Acylation: Similarly, enamines react with acyl halides or anhydrides at the β-carbon. libretexts.orglibretexts.orglibretexts.orgyoutube.comyoutube.com Subsequent hydrolysis of the resulting iminium salt affords a 1,3-dicarbonyl compound (a β-diketone). libretexts.orgyoutube.com

Michael Addition: Enamines can act as Michael donors in conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.commakingmolecules.com The nucleophilic β-carbon of the enamine attacks the β-carbon of the Michael acceptor. Hydrolysis of the intermediate yields a 1,5-dicarbonyl compound. libretexts.org

Nucleophilic Additions:

Direct nucleophilic addition to the double bond of an enamine is not a typical reaction, as the double bond is electron-rich. However, the iminium salt intermediate, formed after an initial electrophilic attack, is highly electrophilic and readily undergoes nucleophilic attack. For instance, the hydrolysis of the iminium salt is a key step in many enamine reactions and involves the nucleophilic addition of water. masterorganicchemistry.commakingmolecules.com

The table below summarizes some of the key electrophilic addition reactions of enamines, which are analogous to the expected reactivity of this compound.

| Reaction Type | Electrophile | Intermediate | Final Product (after hydrolysis) |

| Alkylation | Alkyl Halide (R-X) | Iminium Salt | 2-Alkylcyclopentanone |

| Acylation | Acyl Halide (RCO-X) | Acyl Iminium Salt | Cyclopentane-1,3-dione derivative |

| Michael Addition | α,β-Unsaturated Ketone | Iminium Enolate | 2-(3-Oxoalkyl)cyclopentanone |

Ring-Opening and Ring-Closing Metathesis Reactions (if applicable)

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that typically involves strained cyclic olefins and a metal carbene catalyst (e.g., Grubbs' or Schrock catalysts). wikipedia.org The driving force for the reaction is the relief of ring strain. unizin.org While cyclopentene itself can undergo ROMP, the applicability to this compound is not straightforward.

Enamines are generally not standard substrates for olefin metathesis reactions. The presence of the nitrogen atom can lead to catalyst deactivation. However, related transformations such as the ring-opening metathesis of cyclic imines have been reported. researchgate.net It is conceivable that under specific catalytic conditions, the cyclopentene double bond could participate in a metathesis reaction, but this is not a common or well-documented transformation for this class of compounds. Ring-closing metathesis (RCM) would not be applicable here as there is only one double bond within the cyclic system.

Fragmentation Pathways and Stability Studies under Reaction Conditions

The stability and fragmentation of this compound are dictated by the chemical properties of its enamine functional group, which consists of a nitrogen atom bonded to a double bond. Enamines are known to be reactive intermediates with specific sensitivities and characteristic decomposition patterns.

General Stability:

Enamines are considered moderately stable compounds but are susceptible to certain conditions. makingmolecules.comub.edu Their stability is influenced by the structure of the parent ketone (cyclopentanone in this case) and the secondary amine (azocane). nih.gov For enamines derived from cyclic ketones, the reactivity is influenced by the ring size, with five-membered rings often exhibiting high reactivity due to their planar conformation. nih.gov

The primary pathway for the degradation of simple enamines is hydrolysis. masterorganicchemistry.comchemistrysteps.comorgoreview.com In the presence of water, particularly under acidic conditions, this compound is expected to readily hydrolyze back to its parent carbonyl compound, cyclopentanone, and the secondary amine, azocane. masterorganicchemistry.comchemistrysteps.comorgoreview.com The mechanism for this reaction involves protonation at the α-carbon of the enamine, followed by the nucleophilic attack of water and subsequent elimination of the amine. chemistrysteps.com Therefore, to maintain the integrity of the compound, strictly anhydrous conditions are necessary. masterorganicchemistry.com

Thermally, amines can undergo degradation at elevated temperatures, often accelerated by the presence of other reactants. utexas.edubre.comuky.eduuky.edu While specific data for this compound is unavailable, the thermal stability of amines is highly structure-dependent. uky.edu Photochemical decomposition is another potential degradation pathway, as enamines can absorb light and undergo various photochemical reactions, including decomposition. researchgate.netacs.orgacs.orgnih.govnih.gov

Expected Fragmentation Pathways:

In the absence of experimental mass spectrometry data for this compound, its fragmentation pathways under mass spectrometric conditions can be predicted based on the general behavior of enamines and cyclic amines. rsc.orgmiamioh.eduyoutube.com

Upon ionization in a mass spectrometer, the primary fragmentation pathway for aliphatic and cyclic amines is typically α-cleavage . miamioh.eduyoutube.comcsbsju.edu This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. For this compound, this would likely involve the fragmentation of the azocane ring.

Another potential fragmentation pathway for the cyclopentene ring is a retro-Diels-Alder reaction . youtube.comwikipedia.orgyoutube.comyoutube.com This process is characteristic of cyclohexene (B86901) and related unsaturated six-membered rings, but similar cyclo-reversion reactions can occur in other ring systems under energetic conditions, leading to the formation of a diene and a dienophile.

The fragmentation of cyclic amines can be complex and is dependent on the ring size. miamioh.edunih.gov The fragmentation of the eight-membered azocane ring would likely proceed through a series of ring cleavages and rearrangements to yield smaller, stable fragments.

Table of Expected General Behavior:

| Condition | Expected Behavior of this compound | Expected Products |

| Presence of Water (especially acidic) | Hydrolysis | Cyclopentanone and Azocane |

| Elevated Temperatures | Thermal Degradation | Complex mixture of smaller amine and hydrocarbon fragments |

| UV Light Exposure | Photochemical Decomposition/Rearrangement | Various photoproducts |

| Mass Spectrometry (Electron Impact) | α-Cleavage, Ring Fragmentation, Retro-Diels-Alder type reactions | Iminium cations, various fragments from the azocane and cyclopentene rings |

It is crucial to emphasize that the information presented above is based on the general chemical principles of enamines and related cyclic compounds. Detailed and quantitative understanding of the fragmentation pathways and stability of this compound would necessitate specific experimental studies, such as mass spectrometry analysis and stability testing under controlled reaction conditions.

Role As an Intermediate in Complex Chemical Synthesis

Precursor in the Construction of Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are ubiquitous scaffolds in natural products and medicinally important compounds. nih.govmdpi.comnih.gov The unique structural and electronic properties of 1-(Cyclopent-1-en-1-yl)azocane make it a promising precursor for the assembly of such complex frameworks. Its nucleophilic character can be harnessed to react with a range of electrophiles, initiating cascade reactions that can lead to the formation of multiple rings in a single synthetic operation.

For instance, reaction with a bifunctional electrophile, such as a molecule containing both an acyl chloride and an α,β-unsaturated ketone, could lead to a sequential acylation at the nitrogen followed by an intramolecular Michael addition. This would forge a new carbocycle fused to the azocane (B75157) ring. Furthermore, the cyclopentene (B43876) ring itself can participate in cycloaddition reactions, such as a Diels-Alder reaction, with a suitable diene. If the diene is tethered to the azocane ring, an intramolecular Diels-Alder reaction could ensue, leading to the rapid construction of a complex, bridged polycyclic system.

The general strategy of using enamines as key intermediates in the synthesis of polycyclic systems is a powerful tool in organic synthesis. While specific examples utilizing this compound are not prominently reported, the underlying principles of enamine reactivity strongly support its potential in this area.

| Reaction Type | Electrophile | Potential Polycyclic Product |

| Intramolecular Michael Addition | Acyl chloride with α,β-unsaturated ketone | Fused carbocycle on azocane ring |

| Intramolecular Diels-Alder | Tethered diene | Bridged polycyclic system |

Building Block for Functionalized Organic Frameworks (excluding pharmaceutical applications)

Functionalized organic frameworks, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of porous materials with applications in gas storage, catalysis, and sensing. rsc.orgmdpi.com The construction of these materials relies on the use of well-defined molecular building blocks that can be linked together in a predictable manner.

This compound, with its distinct reactive sites, could potentially serve as a unique building block for such frameworks. The enamine functionality can be used as a handle for further derivatization, introducing other functional groups that are capable of forming covalent bonds with other monomers. For example, the enamine could be hydrolyzed back to a ketone, which could then be used in condensation reactions to form imine-linked frameworks. Alternatively, the nitrogen atom of the azocane ring could be functionalized with groups that can coordinate to metal ions, paving the way for the synthesis of novel MOFs.

The cyclopentene ring also offers opportunities for post-synthetic modification within a framework. The double bond could be subjected to various reactions, such as hydrogenation, epoxidation, or dihydroxylation, to alter the properties of the resulting material. The flexibility of the azocane ring could also impart interesting dynamic properties to the framework.

| Framework Type | Functionalization Strategy | Potential Application |

| Covalent Organic Framework (COF) | Hydrolysis to ketone, then imine formation | Gas storage, separation |

| Metal-Organic Framework (MOF) | N-functionalization with coordinating groups | Catalysis, sensing |

Derivatization for Library Synthesis (excluding drug discovery libraries explicitly)

The generation of chemical libraries containing a diverse range of compounds is crucial for the discovery of new materials and catalysts. The reactivity of this compound makes it an attractive scaffold for the construction of such libraries.

Starting from this single precursor, a multitude of derivatives can be synthesized through reactions at the enamine's nucleophilic carbon, the nitrogen atom, and the double bond of the cyclopentene ring. For example, a library of compounds could be generated by reacting this compound with a variety of alkyl halides, acyl chlorides, and Michael acceptors. libretexts.org Each of these reactions would introduce a new substituent at the carbon atom adjacent to the nitrogen-bearing carbon.

Furthermore, the nitrogen atom of the azocane ring can be acylated, alkylated, or used in other coupling reactions to introduce additional diversity. The double bond of the cyclopentene ring can also be functionalized in numerous ways. This multi-faceted reactivity allows for the rapid generation of a large number of structurally distinct molecules from a common starting material, which is the hallmark of library synthesis for materials science and other non-pharmaceutical applications. openmedicinalchemistryjournal.com

| Reaction Site | Reagent Class | Resulting Structural Diversity |

| Nucleophilic Carbon (of enamine) | Alkyl halides, acyl chlorides, Michael acceptors | Varied substituents on the cyclopentane (B165970) ring |

| Nitrogen Atom (of azocane) | Acylating agents, alkylating agents | Diverse N-functionalized azocanes |

| Cyclopentene Double Bond | Hydrogenating agents, epoxidizing agents | Saturated or functionalized cyclopentane ring |

Future Directions and Emerging Research Avenues for Azocane Chemistry

Development of Novel Synthetic Routes to Azocane (B75157) Derivatives

The construction of the eight-membered azocane scaffold remains a significant synthetic challenge. Future research will prioritize the development of more efficient, atom-economical, and stereoselective methods to access structurally diverse azocane derivatives.

Key emerging strategies include:

Domino and Cascade Reactions: One-pot domino reactions that form multiple bonds in a single operation are highly sought after. For instance, a domino inverse-electron-demand Diels-Alder/thermal ring expansion sequence has been developed to create arene-annulated azocanes from simple starting materials. researchgate.net Similarly, Michael addition-ring expansion cascade reactions are being used to produce functionalized benzolactams. researchgate.net These strategies minimize waste and purification steps, offering a greener approach to complex molecule synthesis.

Ring Expansion Methodologies: Metal-free ring-expansion of smaller, more readily available rings like piperidines presents an attractive route. Trifluoromethyl-substituted azocanes have been successfully synthesized from 2-(trifluoropropan-2-ol) piperidines via a bicyclic azetidinium intermediate, which can be opened by various nucleophiles with excellent selectivity. researchgate.net

Transition-Metal Catalysis: Rhodium-catalyzed cycloaddition-fragmentation processes are emerging as a powerful tool. This method has been used to convert N-cyclopropylacrylamides into substituted azocanes, demonstrating a novel pathway to these strained heterocyclic systems. acs.org Copper-catalyzed tandem amination/cyclization of allenynes also provides an efficient route to certain azepane derivatives, a strategy that could be adapted for azocanes. researchgate.net

For a target like 1-(Cyclopent-1-en-1-yl)azocane , these advanced methods offer promising retrosynthetic pathways. A potential strategy could involve the catalytic coupling of azocane with a suitable cyclopentanone (B42830) derivative, followed by dehydration, or a direct transition-metal-catalyzed C-N bond formation between cyclopentene (B43876) and azocane.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of eight-membered rings like azocane presents a significant challenge for characterization. Unlike rigid five- or six-membered rings, azocanes exist as a complex mixture of interconverting conformers in solution. Understanding these dynamic processes is crucial for designing azocane-based catalysts or bioactive molecules.

Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling. acs.org

Variable Temperature NMR Spectroscopy: This technique remains a cornerstone for studying the conformational dynamics of flexible molecules. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers between different ring conformations.

Electron Energy-Loss Spectroscopy (EELS): Coupled with transmission electron microscopy (TEM), EELS provides quantitative chemical information at high spatial resolution, which can be invaluable for understanding the local chemistry of azocane-containing materials. arxiv.org

Multi-wavelength Raman Spectroscopy: This technique, when combined with local analysis methods like EELS, offers a more complete picture of the chemical and physical properties of complex materials incorporating azocane scaffolds. arxiv.org

For This compound , these techniques would be essential to understand the rotational barrier around the C-N bond connecting the two rings and to characterize the preferred conformations of the eight-membered azocane ring, which are influenced by the bulky cyclopentenyl substituent.

Integration of Machine Learning in Retrosynthetic Planning for Azocane Scaffolds

The synthesis of complex molecules is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). mdpi.com These tools can analyze vast reaction databases to propose novel and efficient synthetic routes that might not be obvious to a human chemist. arxiv.orgnih.gov

Key aspects of this integration include:

Retrosynthesis Prediction: AI models, particularly deep neural networks and transformers, are being trained on millions of known reactions to predict viable retrosynthetic disconnections. arxiv.orgwesleyan.edu These tools can identify potential starting materials, including commercially available ones, and rank proposed routes based on factors like step count, cost, and predicted yield. elsevier.comcas.org

Overcoming Data Limitations: A major challenge for AI in chemistry is the diversity and quality of training data. cas.org As more novel reactions for synthesizing medium-sized rings are published, these models will become increasingly proficient at designing routes to challenging targets like substituted azocanes.

Explainable AI: Newer frameworks like RetroExplainer aim to make the decision-making process of the AI more transparent, moving away from a "black box" approach and providing chemists with interpretable insights into the proposed synthetic strategies. nih.gov

Exploration of Azocane-Containing Structures in Non-Biological Applications (e.g., catalysis, materials science, if relevant)

While much of the interest in nitrogen heterocycles stems from their prevalence in pharmaceuticals, there is a growing effort to explore their use in other areas, such as catalysis and materials science. frontiersin.orgresearchgate.net

Organocatalysis: The azocane moiety itself has shown promise as an effective organocatalyst. In studies on C-H oxidation, azocane demonstrated high efficiency and selectivity, outperforming other cyclic amines like pyrrolidine (B122466) in certain remote hydroxylation reactions. nih.gov The development of chiral azocane derivatives is a logical next step for applications in asymmetric catalysis.

Materials Science: Nitrogen heterocycles are fundamental building blocks for functional materials, including polymers and dyes. researchgate.net The unique conformational properties and coordination potential of the azocane ring could be exploited to create novel materials with interesting electronic or mechanical properties. The incorporation of azocane derivatives into mechanically interlocked molecules (MIMs) like rotaxanes could also lead to new types of switchable catalysts or functional materials. nih.gov

The enamine functional group in This compound makes it an interesting candidate for further exploration in catalysis. Enamines are well-known intermediates in organocatalytic cycles, suggesting that this compound or its derivatives could have unique catalytic activities.

Q & A

Q. Basic Analytical Methods :

- ¹H/¹³C NMR : Assigns azocane ring protons (δ 2.5–3.0 ppm for N-CH2) and cyclopentenyl vinyl protons (δ 5.5–6.0 ppm). COSY and NOESY confirm spatial proximity of substituents .

- IR Spectroscopy : Identifies C=N stretches (1640–1680 cm⁻¹) in azocane and C=C stretches (1600–1650 cm⁻¹) in cyclopentenyl groups .

How do computational models (e.g., molecular docking) predict the interaction mechanisms between this compound and enzymatic targets?

Advanced Computational Analysis :

Molecular docking using Schrödinger Suite or GROMACS simulates ligand-receptor interactions. For D2 receptors, the cyclopentenyl group occupies a hydrophobic pocket, while the azocane nitrogen forms a salt bridge with Asp114. MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating favorable dynamics . QSAR models correlate logP values (2.5–3.5) with blood-brain barrier permeability for CNS-targeted analogs .

What strategies resolve contradictions in biological activity data between structurally analogous azocane derivatives?

Data Contradiction Analysis :

Discrepancies in IC50 values (e.g., ±15% variability) may arise from assay conditions (e.g., cell line heterogeneity or buffer pH). Normalize data using internal standards (e.g., reference inhibitors) and validate via orthogonal assays (e.g., functional cAMP assays vs. binding assays). For cyclopentenyl-azocane analogs, inconsistent antimicrobial activity across studies was resolved by standardizing MIC testing using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.